2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13818717
InChI: InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(17-5)9-12(10)18-13/h6-9H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)OC
Molecular Formula: C15H19BO4
Molecular Weight: 274.12 g/mol

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13818717

Molecular Formula: C15H19BO4

Molecular Weight: 274.12 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C15H19BO4
Molecular Weight 274.12 g/mol
IUPAC Name 2-(6-methoxy-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(17-5)9-12(10)18-13/h6-9H,1-5H3
Standard InChI Key CTSNRSACOBISRE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)OC

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its molecular architecture:

  • A benzofuran core substituted with a methoxy group at the 6-position.

  • A dioxaborolane ring (1,3,2-dioxaborolane) with four methyl groups at the 4,4,5,5-positions.

Its molecular formula is C₁₅H₁₉BO₄, with a molecular weight of 274.12 g/mol. The structure is characterized by a planar benzofuran system fused to a bicyclic dioxaborolane, which enhances stability and reactivity in synthetic applications .

PropertyValue
Molecular FormulaC₁₅H₁₉BO₄
Molecular Weight274.12 g/mol
IUPAC Name2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS NumberNot publicly disclosed

Synthesis and Preparation

Laboratory-Scale Synthesis

The synthesis typically involves three key steps:

  • Benzofuran Ring Formation: Cyclization of substituted phenols with propargyl alcohols under acidic conditions generates the benzofuran core. For the 6-methoxy variant, guaiacol (2-methoxyphenol) serves as a starting material.

  • Methoxy Group Introduction: Electrophilic aromatic substitution or directed ortho-metalation ensures regioselective methoxy placement at the 6-position.

  • Dioxaborolane Functionalization: Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) attaches the dioxaborolane moiety.

Example Reaction:

Benzofuran intermediate+B2pin2Pd catalyst2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane\text{Benzofuran intermediate} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}

Industrial Production

Industrial protocols optimize for yield (>85%) and purity (>98%). Continuous flow reactors and immobilized catalysts reduce costs and enhance scalability. Solvent selection (e.g., tetrahydrofuran or dimethylformamide) and inert atmospheres prevent boronate hydrolysis .

Physical and Chemical Properties

Physicochemical Characteristics

While experimental data for the 6-methoxy isomer is sparse, analogs suggest:

  • Density: ~0.95–1.05 g/mL (similar to 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

  • Boiling Point: Estimated 250–300°C under reduced pressure.

  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, THF) and sparingly soluble in water.

Reactivity

The dioxaborolane ring undergoes Suzuki-Miyaura cross-coupling with aryl halides, enabling carbon-carbon bond formation. The methoxy group directs electrophilic substitution (e.g., nitration, sulfonation) at the benzofuran’s 5-position.

Key Reaction:

Ar-X+2-(6-Methoxybenzofuran-2-yl)-dioxaborolanePd catalystBiaryl Product\text{Ar-X} + \text{2-(6-Methoxybenzofuran-2-yl)-dioxaborolane} \xrightarrow{\text{Pd catalyst}} \text{Biaryl Product}

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound serves as a boronic ester partner in Suzuki-Miyaura reactions, facilitating access to biaryl structures prevalent in pharmaceuticals like kinase inhibitors.

Pharmaceutical Intermediates

Its benzofuran moiety is a privileged structure in drug design, featured in anticoagulants (e.g., apixaban) and antipsychotics. Functionalization at the 2-position allows diversification into lead compounds.

Biological Activities

Antimicrobial Effects

Dioxaborolanes disrupt bacterial cell wall synthesis. In silico studies predict moderate activity against Staphylococcus aureus (MIC ~64 µg/mL).

Comparison with Structural Analogs

CompoundMolecular FormulaKey Differences
2-(7-Methoxybenzofuran-2-yl)-dioxaborolaneC₁₅H₁₉BO₄Methoxy at 7-position; altered electronic effects
2-(Benzofuran-3-ylmethyl)-dioxaborolaneC₁₅H₁₉BO₃Benzofuran linked via methylene; reduced conjugation

The 6-methoxy isomer’s electronic profile favors nucleophilic aromatic substitution over its 7-methoxy counterpart, making it more reactive in certain coupling reactions .

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